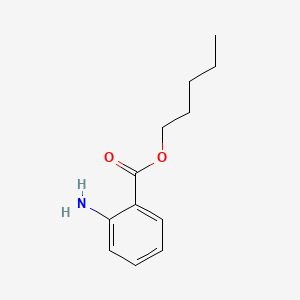
Pentyl anthranilate
Cat. No. B1618219
Key on ui cas rn:
30100-15-3
M. Wt: 207.27 g/mol
InChI Key: JCKCYPSMCQDSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04135050
Procedure details


450 parts of anthranilic acid methyl ester, 500 parts of n-pentanol and 10 parts of potassium carbonate are reacted as described in Example 1. The reaction lasts for about 8 hours. There are obtained 588 parts of anthranilic acid n-pentyl ester (boiling point 132°-135° C. under 0.3-0.4 mm Hg; nD25 1.538; purity according to gas chromatography 99%, below 0.2% of anthranilic acid methyl ester). Yield: 95% of the theory.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[NH2:6].[CH2:12](O)[CH2:13][CH2:14][CH2:15]C.C(=O)([O-])[O-].[K+].[K+]>>[CH2:1]([O:2][C:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[NH2:6])[CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C=1C(N)=CC=CC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)OC(C=1C(N)=CC=CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
